5-cyano-N'-hydroxypyridine-2-carboximidamide
CAS No.: 453565-48-5
Cat. No.: VC2616321
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 453565-48-5 |
---|---|
Molecular Formula | C7H6N4O |
Molecular Weight | 162.15 g/mol |
IUPAC Name | 5-cyano-N'-hydroxypyridine-2-carboximidamide |
Standard InChI | InChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11) |
Standard InChI Key | CZEOZNIOPJZBMW-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=NC=C1C#N)/C(=N/O)/N |
SMILES | C1=CC(=NC=C1C#N)C(=NO)N |
Canonical SMILES | C1=CC(=NC=C1C#N)C(=NO)N |
Introduction
Chemical Structure and Properties
5-cyano-N'-hydroxypyridine-2-carboximidamide has the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol. The compound features a pyridine ring with a cyano group at position 5 and a hydroxylated carboximidamide group at position 2.
The structure can be represented by several standardized chemical notations:
Notation Type | Value |
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IUPAC Name | 5-cyano-N'-hydroxypyridine-2-carboximidamide |
CAS Registry Number | 453565-48-5 |
Standard InChI | InChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11) |
Standard InChIKey | CZEOZNIOPJZBMW-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C#N)C(=NO)N |
MDL Number | MFCD22628344 |
The compound appears as a crystalline solid at room temperature. Its structure combines several functional groups that contribute to its reactivity and potential applications, with the cyano group and the hydroxylated carboximidamide offering multiple sites for chemical interactions.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 5-cyano-N'-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with cyanogen bromide (BrCN) under controlled conditions. The reaction is generally carried out in an organic solvent such as acetonitrile or dichloromethane, while maintaining a temperature of 0-5°C to ensure selective formation of the desired product.
A documented synthetic approach involves:
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Preparation of the pyridine-2-carboximidamide precursor
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Reaction with cyanogen bromide in a suitable solvent
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Temperature control at 0-5°C during reaction
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Isolation and purification of the product
Industrial Production
Industrial production of 5-cyano-N'-hydroxypyridine-2-carboximidamide follows similar synthetic routes but is scaled up significantly. The process uses larger reactors with precise control of reaction parameters to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the desired quality of the final product.
One documented synthesis pathway yielded a modest 16% when performed with triethylamine in a dichloromethane, ethyl acetate, and N,N-dimethyl-formamide solvent system .
Chemical Reactions and Reactivity
5-cyano-N'-hydroxypyridine-2-carboximidamide participates in various chemical reactions due to its functional groups. The reactivity is centered around the cyano group, the carboximidamide function, and the pyridine nitrogen.
Oxidation Reactions
The compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction Reactions
Reduction reactions can be performed using reducing agents including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding reduced derivatives with potential for further functionalization.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, where either the cyano group or the hydroxyl group may be replaced by other nucleophiles such as amines, thiols, or halides.
Complexation Reactions
The nitrogen atoms in the molecule provide potential coordination sites for metal ions, making the compound suitable for forming complexes with various metals, which may have applications in catalysis or materials science.
Applications in Scientific Research
Chemical Applications
5-cyano-N'-hydroxypyridine-2-carboximidamide serves as a valuable building block in organic synthesis. The compound's functional groups allow for diverse chemical transformations, making it useful in the synthesis of more complex organic molecules.
Pharmaceutical Research
The compound has been investigated for various pharmaceutical applications:
Research Area | Potential Application |
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Anticancer Research | Inhibition of specific cancer cell growth pathways |
Antimicrobial Studies | Activity against certain bacterial and fungal strains |
Drug Development | Precursor for potential therapeutic agents |
Structure-Activity Relationship Studies | Understanding how structural modifications affect biological activity |
Materials Science
The nitrogen-rich structure of 5-cyano-N'-hydroxypyridine-2-carboximidamide makes it potentially useful in materials science applications, such as coordination polymers or functional materials with specific electronic properties.
Biological Activities
Anticancer Properties
5-cyano-N'-hydroxypyridine-2-carboximidamide has been investigated for potential anticancer activities. While the specific mechanisms are still being studied, compounds with similar structures have shown promise in targeting cancer-related cellular pathways.
Other Biological Activities
The compound may also possess other biological activities, including:
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Enzyme inhibition properties
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Receptor binding capabilities
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Signaling pathway modulation
Comparison with Similar Compounds
5-cyano-N'-hydroxypyridine-2-carboximidamide belongs to a family of structurally related compounds. A comparison with similar compounds helps understand its unique properties and potential applications.
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
5-cyano-N'-hydroxypyridine-2-carboximidamide | C7H6N4O | 162.15 g/mol | Base compound |
N'-Hydroxy-4-methylpyridine-2-carboximidamide | C7H9N3O | 151.17 g/mol | Methyl group instead of cyano group at position 4 |
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide | C12H13N3O | 215.25 g/mol | Isoquinoline core instead of pyridine |
5-Cyano-1H-imidazole-4-carboxamide | C5H4N4O | 136.11 g/mol | Imidazole core instead of pyridine |
5-Cyanovaleramide (Pentanamide, 5-cyano-) | C6H10N2O | Varies | Aliphatic chain instead of aromatic ring |
Spectroscopic Characterization
Spectroscopic data provides essential information for identification and structural confirmation of 5-cyano-N'-hydroxypyridine-2-carboximidamide.
Infrared (IR) Spectroscopy
The IR spectrum would likely feature characteristic absorption bands for:
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C≡N stretching (cyano group) at approximately 2200-2250 cm-1
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C=N stretching at 1640-1690 cm-1
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N-O stretching at 900-1000 cm-1
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NH2 stretching at 3300-3500 cm-1
Future Research Directions
Research on 5-cyano-N'-hydroxypyridine-2-carboximidamide continues to evolve, with several promising directions:
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Detailed mechanistic studies to understand its interactions with biological targets
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Development of synthetic analogs with enhanced biological activities
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Exploration of potential applications in materials science
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Investigation of metal complexes for catalytic applications
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Structure-activity relationship studies to optimize biological properties
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